3-(3-Chloro-5-fluorophenoxy)azetidine
Description
3-(3-Chloro-5-fluorophenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group at the 3-position. The phenoxy group itself is further substituted with chlorine and fluorine atoms at the 3- and 5-positions, respectively. This structural motif combines the inherent ring strain of azetidine with the electronic effects of halogen substituents, making it a promising scaffold in medicinal chemistry and materials science. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, traits critical in drug discovery .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBHSURVTHOVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chloro-5-fluorophenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of 3-(3-Chloro-5-fluorophenoxy)azetidine typically involves the nucleophilic substitution reaction of 3-chloro-5-fluorophenol with an azetidine precursor. Commonly used methods include:
- Nucleophilic Substitution : The reaction is performed in the presence of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired azetidine derivative.
Antimicrobial Properties
Research indicates that compounds with similar structures to 3-(3-Chloro-5-fluorophenoxy)azetidine exhibit significant antimicrobial activity. For instance, derivatives of azetidine have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
A notable area of investigation is the anticancer properties of this compound. Studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation .
Case Study: Breast Cancer
In a study evaluating 3-chloro-azetidin-2-one derivatives, several compounds exhibited potent antiproliferative effects against MCF-7 human breast cancer cells. The results indicated that these derivatives could serve as promising candidates for further development in cancer therapy .
The biological activity of 3-(3-Chloro-5-fluorophenoxy)azetidine can be attributed to its ability to interact with various molecular targets within cells. These interactions may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
- Receptor Modulation : It could also modulate receptor activities that are crucial for cellular communication and function .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: 3-((Hetera)cyclobutyl)azetidines
Azetidines fused with heterocyclobutane rings, such as 3-((oxa/thia)cyclobutyl)azetidines, are "stretched" analogs of piperidine, piperazine, and morpholine. These compounds exhibit reduced ring strain compared to unsubstituted azetidines but retain conformational rigidity. For example:
- Synthetic Complexity: The synthesis of 3-((hetera)cyclobutyl)azetidines often requires multi-step cyclization, whereas halogenated phenoxy-azetidines may leverage direct functionalization via electrophilic aromatic substitution .
N-Alkylated Azetidine Derivatives
N-Alkylation of azetidine introduces alkyl chains that modulate physical properties. For instance:
- Energetic Plasticizers: N-Alkylated azetidines (e.g., N-ethylazetidine) are investigated for their structural regularity and thermal stability in energetic materials, contrasting with the halogenated aromatic substituents in 3-(3-Chloro-5-fluorophenoxy)azetidine, which prioritize electronic tuning .
Halogen-Substituted Heterocycles
- The electron-withdrawing effects of halogens in both compounds enhance electrophilic reactivity, but the azetidine ring in 3-(3-Chloro-5-fluorophenoxy)azetidine introduces ring strain, which is absent in benzaldehyde derivatives .
- Trifluoromethylpyridines: 2-Chloro-5-trifluoromethylpyridine, a fluorinated heterocycle, demonstrates higher metabolic resistance than non-fluorinated analogs. However, its six-membered ring lacks the strain-driven reactivity of azetidines .
Data Tables
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Table 2: Electronic Effects of Substituents
| Substituent Combination | Electron-Withdrawing Strength | Impact on Reactivity |
|---|---|---|
| 3-Chloro-5-fluorophenoxy | High (Cl + F) | Enhances electrophilic substitution |
| Trifluoromethyl (CF₃) | Very High | Increases metabolic stability |
| N-Alkyl | Low | Reduces polarity, improves stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
